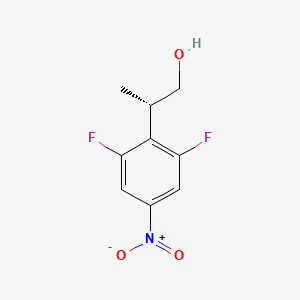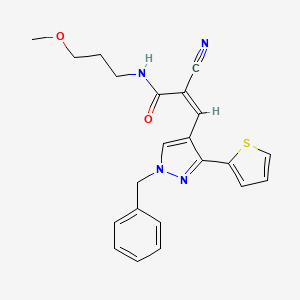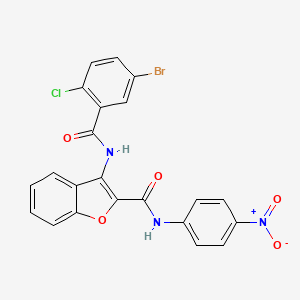![molecular formula C25H21ClFN3O2S B2371559 3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866895-41-2](/img/structure/B2371559.png)
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as CPQ and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
4-Aminoquinoline derivatives, including those with sulfonyl analogs similar to 3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline, have shown potential as anticancer agents. One study highlighted the effectiveness of these compounds in targeting various cancer cells, emphasizing a compound that caused multiple centrosomes in cancer cells, leading to cell cycle arrest and eventual cell demise (Solomon et al., 2019).
Antidepressant and Antipsychotic Activity
Research has identified certain quinoline- and isoquinoline-sulfonamide analogs, structurally related to the compound , that exhibit antidepressant and antipsychotic activities. These compounds act on multiple receptors, including serotonin and dopamine receptors, and have shown significant antidepressant activity in animal models (Zajdel et al., 2013).
Antimicrobial Potential
Novel quinolone-3-carbaldehyde derivatives, structurally similar to the specified compound, have been synthesized and investigated for their antimicrobial activity. These compounds have been evaluated for their interaction with key proteins involved in bacterial and fungal infections (Desai et al., 2017).
Photochemical Stability
Studies on quinoline derivatives, including those with piperazine groups, have explored their photochemical behavior in different conditions. Understanding the photochemical stability of these compounds is crucial for their potential application in medicinal chemistry (Mella et al., 2001).
CNS Receptor Targeting
Quinoline- and isoquinoline-sulfonamide derivatives have been found to target central nervous system (CNS) receptors, including serotonin and dopamine receptors. These compounds have shown antidepressant-like and anxiolytic effects in animal models, highlighting their potential in treating CNS disorders (Zajdel et al., 2012).
Molecular Docking Studies
Molecular docking studies of quinoline derivatives have been conducted to assess their biological activity. These studies help in understanding the interaction of these compounds with various biological targets, which is crucial for drug development (Murugesan et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-9-11-19(12-10-18)33(31,32)24-17-28-22-7-3-1-5-20(22)25(24)30-15-13-29(14-16-30)23-8-4-2-6-21(23)27/h1-12,17H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWROWHCQYATPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)


![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)



![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)